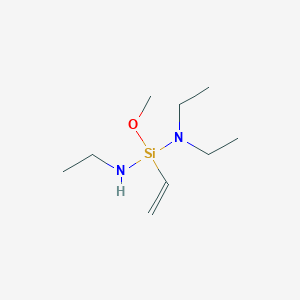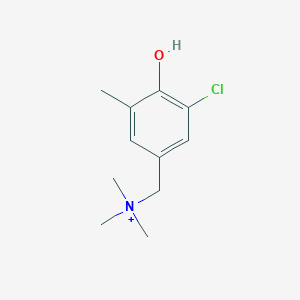
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound characterized by the presence of a chloro, hydroxy, and methyl group on a phenyl ring, along with a trimethylmethanaminium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxy-5-methylphenol.
Quaternization Reaction: The phenol derivative undergoes a quaternization reaction with trimethylamine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification and Quality Control: Implementation of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-methylphenyl-N,N,N-trimethylmethanaminium.
Reduction: Formation of 4-hydroxy-5-methylphenyl-N,N,N-trimethylmethanaminium.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The chloro and hydroxy groups may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-hydroxyphenyl)-N,N,N-trimethylmethanaminium: Lacks the methyl group on the phenyl ring.
(4-Hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the chloro group on the phenyl ring.
(3-Chloro-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the hydroxy group on the phenyl ring.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920509-11-1 |
|---|---|
Molekularformel |
C11H17ClNO+ |
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
(3-chloro-4-hydroxy-5-methylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C11H16ClNO/c1-8-5-9(7-13(2,3)4)6-10(12)11(8)14/h5-6H,7H2,1-4H3/p+1 |
InChI-Schlüssel |
XWWBJMDIVTZUBA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Cl)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




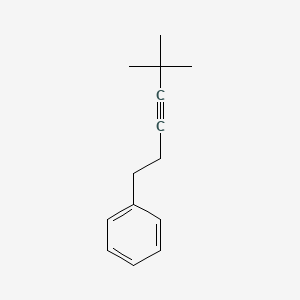
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
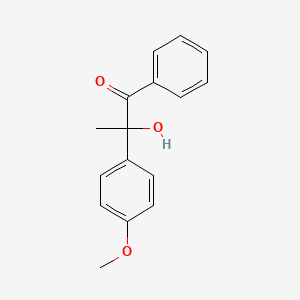
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
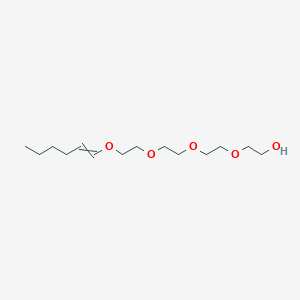
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
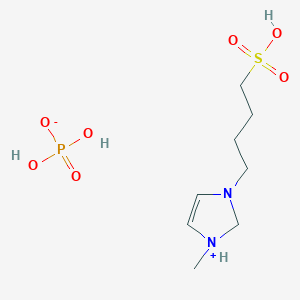
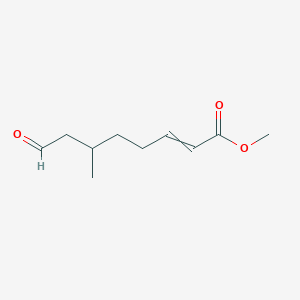
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)
![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
